molecular formula C9H15ClN2O3 B12786872 (E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride CAS No. 139886-59-2

(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride

Cat. No.: B12786872
CAS No.: 139886-59-2
M. Wt: 234.68 g/mol
InChI Key: NIQVXUUMYZNQNN-OAZHBLANSA-N
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Description

(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a methoxyimino group and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a methoxyimino compound, followed by the addition of acetic acid and hydrochloric acid to form the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oximes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions, stabilizing the compound within the target site .

Comparison with Similar Compounds

Similar Compounds

  • (E)-Methyl α-(Methoxyimino)-2-[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Ester
  • α-(Methoxyimino)-2-methylbenzeneacetic Acid Methyl Ester

Uniqueness

Compared to similar compounds, (E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride is unique due to its specific structural features, such as the presence of both a methoxyimino group and a pyridine ring. These features confer distinct reactivity and binding properties, making it particularly valuable in certain synthetic and research applications .

Properties

CAS No.

139886-59-2

Molecular Formula

C9H15ClN2O3

Molecular Weight

234.68 g/mol

IUPAC Name

2-[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C9H14N2O3.ClH/c1-14-10-5-8-3-2-4-11(6-8)7-9(12)13;/h3,5H,2,4,6-7H2,1H3,(H,12,13);1H/b10-5+;

InChI Key

NIQVXUUMYZNQNN-OAZHBLANSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)CC(=O)O.Cl

Canonical SMILES

CON=CC1=CCCN(C1)CC(=O)O.Cl

Origin of Product

United States

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